An In-depth Technical Guide to 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
An In-depth Technical Guide to 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
CAS Number: 131728-94-4
This technical guide provides a comprehensive overview of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, a fluorinated benzodioxine derivative of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its applications as a key intermediate in the synthesis of bioactive molecules.
Chemical and Physical Properties
8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine is a halogenated heterocyclic compound.[1] The incorporation of a fluorine atom can influence properties such as metabolic stability, lipophilicity, and the acidity or basicity of nearby functional groups, making it a valuable building block in medicinal chemistry. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling its use in the synthesis of a variety of derivatives.
A summary of the key chemical and physical properties for 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine and its immediate precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, is presented in Table 1.
Table 1: Chemical and Physical Properties
| Property | 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol |
| CAS Number | 131728-94-4[1] | 306934-89-4[2][3] |
| Molecular Formula | C₉H₈ClFO₂[1] | C₉H₉FO₃[2][3] |
| Molecular Weight | 202.61 g/mol [1] | 184.16 g/mol [2] |
| IUPAC Name | 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine[1] | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol[3] |
| Melting Point | Not available | 73-74 °C[2] |
| Appearance | Not available | Light brown crystalline powder[2] |
| SMILES | C1C2=C(C(=CC(=C2)F)CCl)OCO1[1] | OCc1cc(F)cc2c1OCOC2[2][3] |
| InChI | InChI=1S/C9H8ClFO2/c10-3-6-1-8(11)2-7-4-12-5-13-9(6)7/h1-2H,3-5H2[1] | InChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2[2][3] |
Experimental Protocols
The synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine is typically achieved through the chlorination of its corresponding alcohol precursor, (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine
Reaction: Conversion of a primary alcohol to an alkyl chloride using thionyl chloride.
Materials:
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(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (CH₂Cl₂) or other suitable inert solvent
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Triethylamine or pyridine (optional, as a base)
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Nitrogen or Argon gas for inert atmosphere
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Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
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Magnetic stirrer and heating mantle
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Rotary evaporator
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Chromatography equipment for purification
Procedure:
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Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar), dissolve (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol in anhydrous dichloromethane.
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Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Thionyl Chloride: While stirring, add thionyl chloride dropwise to the cooled solution.[4] An excess of thionyl chloride is typically used. For reactions sensitive to acidic conditions, a base like triethylamine or pyridine can be added to neutralize the HCl gas produced.[4]
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Reaction: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and then heated to reflux.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, the excess thionyl chloride and solvent are carefully removed under reduced pressure using a rotary evaporator.[4] Caution: Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). This step must be performed in a well-ventilated fume hood.
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Purification: The crude product is then purified. This can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Applications in Drug Development
8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The benzodioxine moiety is a scaffold found in a variety of biologically active compounds.[5] The presence of the reactive chloromethyl group allows for the facile introduction of the fluorinated benzodioxine core into a target molecule through nucleophilic substitution reactions.
This compound is a valuable building block for the synthesis of novel compounds with potential applications in areas such as:
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Antitumor Agents: Benzodioxole derivatives have been investigated for their antitumor activities.[6]
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Agrochemicals: A related compound, 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine, is used in the synthesis of the pesticide chlorantraniliprole.[5]
Visualizations
Synthetic Pathway
The following diagram illustrates the synthetic pathway for the preparation of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine from its alcohol precursor.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine.
References
- 1. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine | C9H8ClFO2 | CID 2780137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 306934-89-4 Cas No. | 6-Fluoro-8-(hydroxymethyl)-4H-1,3-benzodioxine | Apollo [store.apolloscientific.co.uk]
- 3. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | C9H9FO3 | CID 2779909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Buy 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine | 175136-61-5 [smolecule.com]
- 6. researchgate.net [researchgate.net]
